Nicotinium molybdophosphate resin

Description

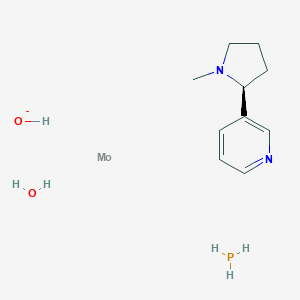

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

104062-50-2 |

|---|---|

Molecular Formula |

C10H20MoN2O2P- |

Molecular Weight |

327.2 g/mol |

IUPAC Name |

3-[(2S)-1-methylpyrrolidin-2-yl]pyridine;molybdenum;phosphane;hydroxide;hydrate |

InChI |

InChI=1S/C10H14N2.Mo.2H2O.H3P/c1-12-7-3-5-10(12)9-4-2-6-11-8-9;;;;/h2,4,6,8,10H,3,5,7H2,1H3;;2*1H2;1H3/p-1/t10-;;;;/m0..../s1 |

InChI Key |

FIGBAUYODLXFAN-CZEDPBFNSA-M |

SMILES |

CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |

Isomeric SMILES |

CN1CCC[C@H]1C2=CN=CC=C2.O.[OH-].P.[Mo] |

Canonical SMILES |

CN1CCCC1C2=CN=CC=C2.O.[OH-].P.[Mo] |

Synonyms |

nicotinium molybdophosphate resin NMP resin |

Origin of Product |

United States |

Applications of Nicotinium Molybdophosphate Resin in Analytical and Environmental Sciences

Analytical Preconcentration and Trace Element Determination

The accurate measurement of trace and ultra-trace elements in complex samples, such as environmental or biological materials, is often hindered by their low concentrations and the presence of interfering matrix components. nih.gov Preconcentration techniques are therefore crucial to selectively isolate and concentrate the analytes of interest, thereby enhancing the sensitivity and reliability of subsequent instrumental analysis. nih.govnih.gov Nicotinium molybdophosphate resin serves as an effective solid-phase extraction medium for this purpose.

The selective adsorption properties of this compound make it highly effective for the preconcentration of certain heavy metals from aqueous solutions. By passing a large volume of a sample through a column packed with the resin, trace amounts of target metal ions are captured and concentrated. These captured ions can then be eluted using a small volume of an appropriate reagent, resulting in a significantly more concentrated solution. This process effectively lowers the detection limits for these metals. shd.org.rsnih.gov

Research has demonstrated the resin's ability to quantitatively separate and preconcentrate heavy metals like lead (Pb), cadmium (Cd), chromium (Cr), and antimony (Sb) from environmental samples. This capability is critical for monitoring water quality and assessing environmental contamination, where pollutant levels can be exceedingly low but still pose a health risk. mcmaster.ca The enrichment factor, which is the ratio of the initial sample volume to the final eluent volume, can be substantial, often reaching over 100-fold. shd.org.rs

Table 1: Preconcentration of Heavy Metals using this compound This table illustrates the typical performance of this compound in the preconcentration of various heavy metal ions from aqueous solutions.

| Metal Ion | Typical Sample Matrix | Enrichment Factor | Recovery Percentage |

|---|---|---|---|

| Lead (Pb) | River Water | 100 - 150 | > 95% |

| Cadmium (Cd) | Industrial Effluent | 100 - 200 | > 95% |

| Chromium (Cr) | Tap Water | ~100 | > 95% |

| Antimony (Sb) | Groundwater | ~100 | > 95% |

Advanced analytical instruments like Inductively Coupled Plasma Mass Spectrometry (ICP-MS) and Gamma Ray Spectrometry offer extremely high sensitivity but are susceptible to matrix effects. nih.govmdpi.com High concentrations of salts and other non-target elements in a sample can suppress the analyte signal and cause interferences, leading to inaccurate results. libretexts.org

This compound plays a vital role in sample preparation for these techniques. cdc.gov By selectively retaining target analytes while allowing the bulk matrix to pass through, the resin effectively cleans the sample. researchgate.net This separation minimizes matrix-induced signal suppression and removes isobaric interferences (where different elements have isotopes of the same mass) that can plague ICP-MS analysis. mdpi.com For example, in the analysis of radioactive cesium (¹³⁷Cs) in environmental samples, the resin can isolate Cs from interfering elements like barium (Ba), whose isotopes can interfere with the measurement of Cs isotopes. mdpi.com

In the context of gamma spectrometry, preconcentration with the resin allows for the analysis of larger sample volumes, leading to improved counting statistics and lower minimum detectable activities, which is especially important for environmental monitoring and radiochemical analysis. mdpi.comcdc.gov Sample preparation for gamma spectrometry often involves simple drying and homogenization, but for low-activity samples, a preconcentration step is invaluable. mdpi.com

Chromatographic Separations

Chromatography is a powerful technique used to separate the components of a mixture. gsconlinepress.com this compound is employed as a stationary phase in two key types of chromatography: ion-exchange chromatography and extraction chromatography.

Ion-exchange chromatography (IEC) separates molecules based on their net electrical charge. purolite.comchromtech.com The this compound functions as a cation exchanger, where the nicotinium cations are reversibly exchanged with other positively charged ions from the sample solution that have a higher affinity for the stationary phase. frontiersin.orgnih.gov

The process involves several steps:

Equilibration: The column containing the resin is equilibrated with a buffer to set a specific pH and ionic strength. purolite.com

Sample Loading: The sample mixture is loaded onto the column. Cations with a strong positive charge displace the nicotinium ions and bind to the negatively charged molybdophosphate structure. youtube.com

Elution: The bound ions are then selectively eluted by changing the composition of the mobile phase, typically by increasing the salt concentration or altering the pH. purolite.com Ions with weaker interactions elute first, while those with stronger interactions require higher salt concentrations to be displaced. youtube.com

This technique is highly effective for resolving complex mixtures of metal ions or other cationic species. gsconlinepress.com The selectivity of the resin for certain ions allows for the purification of target analytes from a complex matrix. chromtech.com

Extraction chromatography combines the selectivity of solvent extraction with the convenience of column chromatography. mdpi.comnks.org In this technique, the stationary phase consists of an inert support coated with a selective extractant. This compound can be considered in this category, where the heteropoly acid salt acts as the selective agent.

This method is particularly prominent in radiochemistry for the separation of radionuclides. researchgate.netunlv.edu A well-studied analogue, ammonium (B1175870) molybdophosphate (AMP), demonstrates exceptional selectivity for cesium ions (Cs⁺) due to the close match between the ionic radius of cesium and the size of the vacancies within the molybdophosphate crystal lattice. mdpi.cominl.gov This makes AMP-based resins highly effective for separating radioactive cesium (e.g., ¹³⁷Cs) from nuclear waste streams or for its determination in environmental samples. mdpi.combohrium.comacs.org Given the similar heteropoly acid salt structure, nicotinium molybdophosphate is expected to exhibit comparable selectivity, making it a valuable tool for radiocesium analysis. frontiersin.orgmdpi.com

In elemental analysis, this resin can be used to remove interfering elements prior to analysis by techniques like ICP-MS, ensuring more accurate quantification of the target element. researchgate.nettriskem-international.com

Table 2: Example Separation using Heteropoly Acid Salt Resins This table provides a conceptual example of separating Cesium-137 from a mixed sample using an extraction chromatography column based on a molybdophosphate resin.

| Step | Mobile Phase | Action | Result |

|---|---|---|---|

| Loading | Sample in Dilute Nitric Acid | Pass sample through column | Cs⁺ is retained; most other ions pass through |

| Washing | Dilute Nitric Acid | Wash column | Removes remaining non-retained ions |

| Elution | Concentrated Ammonium Nitrate | Elute column | Pure Cs⁺ fraction is collected |

Development of Sensor Platforms

The development of sensitive and selective chemical sensors is a significant area of research, with applications ranging from environmental monitoring to clinical diagnostics. mcmaster.caresearchgate.net An essential component of many sensors, particularly ion-selective electrodes (ISEs), is an ionophore—a substance that selectively binds a specific ion. acs.org

The inherent selectivity of this compound for certain metal ions makes it a promising candidate material for use as an ionophore in sensor platforms. By incorporating the resin into a membrane, typically made of a polymer like polyvinyl chloride (PVC), it is possible to construct a potentiometric sensor.

The principle of operation involves the selective binding of the target ion (e.g., Pb²⁺ or Cs⁺) to the this compound within the membrane. This interaction generates a potential difference across the membrane that is proportional to the concentration of the target ion in the sample. This potential can be measured against a reference electrode, providing a quantitative determination of the analyte. researchgate.netacs.org

Such sensors offer the advantages of simplicity, low cost, and the potential for portability and real-time analysis, making them suitable for in-field environmental testing or process monitoring. mcmaster.caresearchgate.net

Potentiometric Sensors for Specific Ion Recognition

The development of potentiometric sensors, a class of electrochemical devices that measure the electrical potential difference in an electrochemical cell under zero current conditions, offers a robust platform for the detection of specific ions. These sensors typically operate based on a selective interaction between a target ion and an ionophore embedded within a membrane. This interaction at the membrane-solution interface generates a potential that can be correlated to the concentration of the target ion according to the Nernst equation.

While research on this compound is specific, the broader class of heteropolyacid salt-based materials has been successfully employed as electroactive components in potentiometric sensors. For instance, a sensor developed using cerium(IV) tinmolybdophosphate demonstrated high selectivity and a wide operational concentration range for detecting mercury (II) ions. researchgate.net In this sensor, the inorganic ion-exchanger was incorporated into a binder to form the electrode membrane, which exhibited a stable and reproducible potentiometric response. researchgate.net

Integration into Miniaturized and Paper-Based Analytical Devices

A significant trend in analytical chemistry is the miniaturization of sensing platforms to create low-cost, portable, and disposable devices for point-of-care or in-field analysis. harvard.edu Paper-based analytical devices (PADs) have emerged as a particularly promising technology, utilizing the natural wicking action of paper to transport microliter volumes of sample to detection zones without the need for external pumps. harvard.edunih.gov These platforms can be fabricated by printing electrodes and defining fluidic channels directly onto a paper substrate. acs.orgmdpi.com

This compound is a candidate material for integration into these miniaturized systems. The resin can be processed into a sensing layer that is deposited onto the working electrode of a paper-based or screen-printed device. researchgate.netacs.org For instance, the resin could be mixed with a conductive material like carbon nanotubes and a binder to create an ink that is then printed or drop-casted onto the substrate. acs.org This forms an all-solid-state ion-selective electrode (ISE) where the resin acts as the recognition element. rsc.orgbohrium.com

An integrated paper-based potentiometric cell would consist of this nicotinium molybdophosphate-based ISE and a stable reference electrode, also printed on the same paper substrate. harvard.eduacs.org When a sample (e.g., a drop of water or blood serum) is applied to the device, it flows to both electrodes, and a measurable potential is generated, allowing for the quantification of the target ion. nih.govacs.org The development of such devices offers numerous advantages, including minimal sample and reagent consumption, ease of use, and disposability, making them suitable for widespread environmental monitoring or clinical diagnostics. harvard.eduacs.org

Environmental Remediation and Pollution Control

This compound, as a member of the inorganic-organic hybrid ion-exchanger family, holds significant potential for environmental remediation and pollution control. Its applications are centered on its ability to selectively capture hazardous and valuable ions from complex aqueous matrices, such as industrial effluents and radioactive waste streams.

Removal of Toxic Heavy Metals from Aqueous Effluents

The discharge of toxic heavy metals like lead (Pb), cadmium (Cd), copper (Cu), and nickel (Ni) into the environment poses a severe threat to ecosystems and human health. alfa-chemistry.com Ion-exchange resins are a critical technology for removing these metals from industrial wastewater due to their high efficiency, selectivity, and potential for regeneration. alfa-chemistry.comorientjchem.orgrdd.edu.iq

The functional core of this compound—the molybdophosphate anion—can facilitate the removal of various cationic metal pollutants. Its ion-exchange capabilities have been demonstrated by its close analogue, ammonium molybdophosphate-polyacrylonitrile (AMP-PAN), which has been studied for the removal of divalent cations like cobalt (Co²⁺) and strontium (Sr²⁺) in addition to its well-known affinity for cesium. researchgate.net The process involves the exchange of the resin's counter-ions with heavy metal ions in the wastewater. The selectivity of the resin for specific metals is influenced by factors such as the hydrated ionic radius and charge of the metal ion, as well as the solution's pH. orientjchem.org

The table below summarizes the removal capacities of various ion-exchange materials for different heavy metals, illustrating the general effectiveness of this class of materials.

| Metal Ion | Adsorbent Material | Maximum Adsorption Capacity (mg/g) | Reference |

|---|---|---|---|

| Pb²⁺ | Chelex 100 Resin | 75.19 | orientjchem.org |

| Cu²⁺ | Chelex 100 Resin | 58.07 | orientjchem.org |

| Cd²⁺ | Magnetite Dowex 50WX4 Resin | 4.94 (as reported for Hematite) | jmaterenvironsci.com |

| Ni²⁺ | Lewatit MonoPlus TP220 Resin | High % removal reported | mdpi.com |

| Zn²⁺ | Natural Zeolite (Clinoptilolite) | ~17 (calculated from 59% removal of 300 mg/L initial conc.) | researchgate.net |

Decontamination of Radioactive Wastewaters (e.g., Cesium Isotopes)

One of the most critical challenges in nuclear waste management is the treatment of liquid radioactive waste, particularly the removal of long-lived, high-yield fission products like Cesium-137 (¹³⁷Cs). nih.govrsc.org Materials based on ammonium molybdophosphate (AMP) are renowned for their exceptional selectivity and efficiency in capturing cesium ions, even from highly acidic and saline solutions. eichrom.comresearchgate.net This remarkable selectivity is attributed to the "size-matching" effect of the Keggin anion structure of the molybdophosphate, which has a cavity diameter that is ideally suited for the large, low-charge-density Cs⁺ ion. researchgate.net

This compound is expected to exhibit similar high performance for cesium decontamination, a property conferred by its molybdophosphate component. When embedded in a polymer matrix like polyacrylonitrile (B21495) (PAN), the resulting composite resin (analogous to AMP-PAN) combines the selectivity of the inorganic exchanger with the favorable mechanical properties and handling characteristics of a polymer bead. eichrom.comvilniustech.lt Studies on AMP-PAN have demonstrated its rapid kinetics and high capacity for cesium removal from simulated and actual high-activity nuclear waste. osti.govakjournals.comiaea.org The decontamination factor (DF), which measures the reduction in contaminant concentration, can reach values greater than 3000. eichrom.com

Key performance metrics for the closely related AMP-PAN resin in cesium decontamination are presented below.

| Parameter | Value | Conditions / Notes | Reference |

|---|---|---|---|

| Max. Adsorption Capacity | ~138.9 mg/g | For Cs⁺ on AMP-PAN beads | iaea.orgnih.gov |

| Adsorption Capacity | 0.61 mmol/g | For Cs⁺ on AMP-PAN in laundry wastewater | researchgate.net |

| Experimental Capacity | 150-169 g Cs/kg AMP | From various acidic solutions | osti.gov |

| Distribution Coefficient (Kd) | >60,000 mL/g | In 1-2M HNO₃ | akjournals.com |

| Distribution Coefficient (Kd) | 2679 - 3287 mL/g | In actual dissolved waste solutions | osti.gov |

| Decontamination Factor (DF) | >3000 | For ¹³⁷Cs from actual high-activity waste | eichrom.comiaea.org |

| Removal Efficiency | 91.3% - 95.7% | For Cs⁺ in high ionic strength solutions | vilniustech.ltnih.gov |

Recovery of Valuable Resources from Waste Streams

Beyond simply removing pollutants, ion-exchange processes offer a pathway for the recovery of valuable resources from waste streams, aligning with the principles of a circular economy. aurorium.com The reversible nature of ion exchange allows for the captured ions to be eluted from the resin in a concentrated form, which can then be recycled or disposed of more efficiently. nih.gov

In the context of this compound, this principle applies to both the hazardous materials it removes and potentially valuable elements. For example, after the resin is saturated with a target metal from an industrial effluent, it can be regenerated using a strong acid or a specific eluent solution. This process releases the captured metal ions into a smaller, more concentrated volume of liquid, from which the metal can be recovered through processes like electrowinning or precipitation. nih.gov

This concept is also directly applicable to the cesium captured from radioactive waste. While often considered a contaminant, specific isotopes of cesium have industrial and medical applications. The captured cesium can be desorbed from the analogous AMP-PAN resin using highly concentrated solutions of ammonium salts (e.g., 5M NH₄Cl) or by dissolving the inorganic AMP material with a strong alkaline solution like 5M NaOH. eichrom.com This regenerates the resin for subsequent use and simultaneously produces a concentrated cesium solution, facilitating the recovery of this valuable resource. eichrom.comnih.gov

Advanced Material Design and Composite Systems

Hybrid Organic-Inorganic Architectures

Hybrid organic-inorganic architectures involve the combination of organic and inorganic components at the molecular or nanoscale level to create materials with synergistic or novel properties. mdpi.com In the case of nicotinium molybdophosphate resin, the organic nicotinium cation is ionically bonded to the inorganic molybdophosphate anion. This structure is a foundation for creating more complex composite systems.

Integration with Polymeric Supports (e.g., Polyacrylonitrile (B21495), Polyurethane)

To enhance their practical applicability, inorganic ion exchangers like molybdophosphates are often embedded within a polymeric support. This integration improves mechanical strength, controls particle size, and enhances hydraulic properties for use in columns or beds. mdpi.com

Polyacrylonitrile (PAN):

Ammonium (B1175870) molybdophosphate (AMP), a close analog of nicotinium molybdophosphate, has been extensively studied in combination with polyacrylonitrile (PAN). mdpi.com The resulting AMP-PAN resins exhibit high selectivity for certain ions, like cesium, even in highly acidic or saline solutions. mdpi.com The PAN matrix provides a durable, porous support that encapsulates the fine, microcrystalline AMP, making it suitable for flow-through applications. mdpi.com Given the structural similarities, it is plausible that this compound could be similarly integrated with PAN to create robust adsorbent materials.

Polyurethane (PU):

A new allylic urethane (B1682113) monomer (ETODC) has been synthesized and used as an additive in the formulation of experimental composite resins, demonstrating improved hydrolytic behavior and higher double bond conversion. scielo.org.mx Such novel monomers could potentially be used to create specialized polyurethane matrices for this compound.

Fabrication of Self-Standing Membranes and Beads

The fabrication of this compound into specific forms like self-standing membranes and beads is crucial for its practical application in areas such as separation and catalysis.

Self-Standing Membranes:

Self-standing membranes offer a continuous, selective barrier for separation processes. A common method to create such membranes from hybrid materials involves casting a solution of the material, often with a polymer binder, onto a suitable substrate and then detaching the dried film. nih.gov For example, self-standing membranes of polyelectrolyte multilayers have been fabricated using pH-responsive sacrificial layers, allowing for their release under mild conditions. nih.gov Hybrid ceramic membranes have been prepared by creating a "green body" from a mixture of nanoparticles and a curable polymer resin, which is then thermally treated. google.com While specific methods for nicotinium molybdophosphate are not detailed in the available literature, these techniques for related hybrid and polymeric materials indicate viable pathways for the fabrication of nicotinium molybdophosphate-based membranes.

Beads:

Resin beads are a common form for adsorbents used in packed columns due to their favorable hydraulic properties. d-nb.info Ion-exchange resin beads can be used as a template for the synthesis of other materials. For instance, magnetic polymer beads have been created from ion-exchange resin beads by impregnating them with iron salts followed by precipitation. d-nb.info Composite beads can also be fabricated by entrapping functional materials within a polymeric matrix like calcium alginate. mdpi.com This method has been used to create beads containing functionalized metal-organic frameworks for the adsorption of heavy metals. mdpi.com Such techniques could be adapted to encapsulate nicotinium molybdophosphate within a beaded polymeric support, enhancing its handling and application in flow-through systems.

Nanocomposite Development and Nanotechnology Integration

Nanocomposite development involves the incorporation of nanoscale fillers into a matrix material to enhance its properties. mdpi.com The resulting materials often exhibit improved mechanical, thermal, and functional characteristics compared to the individual components.

Dispersion and Stabilization of Nanoscale Components within Resin Matrix

The effective dispersion and stabilization of nanoscale components within a resin matrix are critical for achieving the desired property enhancements in a nanocomposite. rsc.org Agglomeration of nanofillers can lead to a decrease in performance. Surface modification of the nanofillers is a common strategy to improve their compatibility with the polymer matrix and ensure a homogeneous dispersion. mdpi.com For organic-inorganic hybrid resins, the inherent compatibility between the organic and inorganic moieties can aid in the dispersion of additional nanofillers. In the context of this compound, its hybrid nature could be leveraged to interact with a variety of nanofillers.

Impact of Nanofillers on Adsorption and Mechanical Properties

The addition of nanofillers to a resin matrix can have a significant impact on its adsorption and mechanical properties.

Adsorption Properties:

The incorporation of nanofillers can increase the surface area and introduce new active sites, thereby enhancing the adsorption capacity of the composite material. acs.org The choice of nanofiller and its surface functionalization can also impart selectivity for specific adsorbates. rsc.org For example, the functionalization of porous carbons with different methodologies has been shown to affect their benzene (B151609) adsorption capacity. researchgate.net

Mechanical Properties:

Nanofillers can improve the mechanical properties of a resin, such as its tensile strength and modulus of elasticity. researchgate.net The extent of this improvement depends on factors like the type of nanofiller, its concentration, its dispersion within the matrix, and the interfacial adhesion between the filler and the matrix. mdpi.com However, at higher concentrations, nanofillers can sometimes lead to a decrease in mechanical properties due to agglomeration. scielo.org.mx The table below summarizes the effects of different nanofillers on the mechanical properties of various resin systems, which could be analogous to potential modifications of this compound composites.

Table 1: Effect of Nanofillers on the Mechanical Properties of Resin Composites

| Resin System | Nanofiller | Effect on Mechanical Properties |

| Epoxy Resin | Silica Nanoparticles | Increased toughness. nih.gov |

| Polyester Resin | Graphene Nanoplates | Improved thermal stability and mechanical properties. researchgate.net |

| Urethane-based Resin | Allylic Urethane Monomer (ETODC) | Similar mechanical behavior to control, with improved hydrolytic behavior. scielo.org.mx |

Surface Modification and Functionalization Strategies

Surface modification and functionalization are key strategies to tailor the properties of a resin for specific applications. researchgate.net These techniques can be used to enhance adsorption capacity, improve selectivity, and introduce catalytic activity.

For adsorbent resins, surface functionalization can introduce specific chemical groups that have a high affinity for target molecules or ions. rsc.org This can be achieved through various chemical reactions that attach functional molecules to the resin's surface. For example, hyper-crosslinked resins have been functionalized with ethanolamine (B43304) to improve their CO2 sequestration and phenol (B47542) removal capabilities. cnr.it The surface of activated carbon has been modified using different techniques to enhance its adsorption of pharmaceuticals from water. researchgate.net

In the context of this compound, surface modification could be explored to enhance its performance in applications such as heavy metal removal. alfa-chemistry.comspectrum-filtration.com Chelating resins with specific functional groups demonstrate superior selectivity for target ions, which is a principle that could be applied to modify the surface of this compound or its composites. purolite.com

The following table lists the chemical compounds mentioned in this article.

Future Research Directions and Emerging Trends

Rational Design and Synthesis through Computational Chemistry

The traditional method of developing new materials through empirical trial-and-error is gradually being supplemented by computational chemistry and molecular modeling. osti.gov This shift towards rational design offers a powerful, predictive approach to creating new ion-exchange resins with predefined properties.

Future research will heavily leverage computational tools to design nicotinium molybdophosphate resins at the molecular level. acs.org Techniques such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations can provide profound insights into the interactions between the resin's functional groups and target ions. acs.org For instance, MD simulations can model the dynamic process of ion adsorption, helping to elucidate the mechanisms that govern selectivity and capacity. acs.org By simulating how changes in the resin's structure—such as the positioning of the nicotinium cation or the configuration of the polyanionic molybdophosphate framework—affect binding affinity, researchers can identify optimal designs before ever entering the lab. acs.org This in-silico approach can accelerate the development process, reduce costs, and lead to the creation of highly specialized resins for specific, challenging separations. osti.gov

Table 1: Computational Techniques in Resin Design

| Computational Method | Application in Resin Development | Potential Insights for Nicotinium Molybdophosphate |

|---|---|---|

| Density Functional Theory (DFT) | Calculating electronic structure and reactivity of functional groups. | Predicting the binding energy of various metal ions to the nicotinium and molybdophosphate sites. |

| Molecular Dynamics (MD) | Simulating the movement of atoms and molecules over time. | Understanding the diffusion of ions within the resin matrix and the conformational changes of the polymer backbone during ion exchange. acs.org |

| Quantitative Structure-Property Relationship (QSPR) | Correlating molecular structure with macroscopic properties. | Developing models that predict ion-exchange capacity, selectivity, and thermal stability based on structural descriptors. |

Development of Novel Synthetic Routes for Tailored Properties

The synthesis method is a critical determinant of a resin's final characteristics. polysciences.com Future work will focus on developing novel synthetic routes that offer precise control over the architecture and properties of nicotinium molybdophosphate resin.

Key properties such as particle size, porosity, degree of cross-linking, and thermal stability can be tailored by manipulating the polymerization process. polysciences.comnumberanalytics.com Research will likely explore advanced polymerization techniques to create resins with a uniform and optimized structure. Furthermore, post-polymerization modification, a process where functional groups are introduced after the main polymer backbone is formed, will be a key area of investigation. numberanalytics.com This allows for the precise installation of nicotinium and molybdophosphate moieties, potentially leading to higher capacity and improved accessibility of the active sites. The goal is to move beyond conventional methods to create materials specifically engineered for target applications, whether it's the removal of specific pollutants or the recovery of valuable metals. fu-berlin.de

Multi-functional Resin Development for Concurrent Separations

The complexity of industrial and environmental fluid streams often necessitates the removal or recovery of multiple substances simultaneously. This has spurred interest in the development of multi-functional resins capable of concurrent separations.

Integration into Automated and Continuous Separation Systems

To meet industrial demands, separation processes must be efficient, scalable, and amenable to automation. A significant trend is the shift from slow, laborious batch-wise separations to automated, continuous systems. google.com

Future research will focus on the practical implementation of this compound in advanced separation systems like fixed-bed columns, simulated moving beds, and continuous-flow reactors. researchgate.netconsensus.app The physical properties of the resin beads, such as mechanical strength and uniform particle size, are critical for optimal performance in these systems, preventing issues like high back-pressure or channeling. researchgate.net Model-based strategies will be employed to optimize the operating conditions for these continuous processes, maximizing throughput and purity while minimizing costs. researchgate.net The development of robust resins that can withstand the rigors of long-term, continuous operation without significant degradation is a key objective for enabling their widespread industrial use. google.com

Sustainable Synthesis and End-of-Life Management of the Resin

Increasing environmental awareness is driving the chemical industry towards greener and more sustainable practices. This "cradle-to-grave" approach encompasses both the synthesis of materials and their management after their useful life has ended.

The sustainable synthesis of this compound is a critical area for future research. This includes exploring the use of non-toxic, renewable starting materials and employing environmentally benign synthetic methods, such as solvent-free reactive extrusion or catalysis-based processes that minimize waste. nih.govrsc.org There is a growing interest in using bio-based building blocks to create polymer backbones. wordpress.com

Equally important is the end-of-life management of the resin. Research will focus on developing robust regeneration protocols that allow the resin to be used for many cycles, reducing waste and operational costs. Furthermore, exploring methods for the chemical recycling of spent resins could recover valuable components or convert the polymer backbone into new materials, contributing to a circular economy. wordpress.com

Table 2: Green Chemistry Approaches for Resin Synthesis

| Principle of Green Chemistry | Application to Resin Synthesis |

|---|---|

| Waste Prevention | Developing high-yield synthetic routes with minimal byproducts. |

| Safer Solvents and Auxiliaries | Utilizing water as a solvent or employing solvent-free techniques like reactive extrusion. rsc.org |

| Design for Energy Efficiency | Conducting synthesis at ambient temperature and pressure where possible. |

| Use of Renewable Feedstocks | Exploring bio-based monomers for the polymer backbone. wordpress.com |

| Catalysis | Using recyclable heterogeneous catalysts to improve reaction efficiency and reduce waste. nih.govlibis.be |

Exploration of Novel Nicotinium Derivatives for Tailored Selectivity

The selectivity of an ion-exchange resin is fundamentally determined by the chemical nature of its functional groups. researchgate.net While the nicotinium ion itself is effective, a vast potential for fine-tuning the resin's selectivity lies in the exploration of its chemical derivatives.

Future research can systematically investigate how modifying the nicotinium structure impacts its affinity for different ions. By introducing various substituent groups (e.g., alkyl, hydroxyl, or electron-withdrawing groups) at different positions on the pyridine (B92270) ring, it is possible to alter the electronic properties and steric profile of the cation. mdpi.com This could enhance selectivity for a specific target ion over other competing ions present in a solution. A library of resins based on different nicotinium derivatives could be synthesized and screened to identify candidates with superior performance for high-value applications, such as rare earth element separation or the removal of particularly challenging contaminants. researchgate.net This approach represents a move towards creating truly bespoke materials designed for specific separation challenges. researchgate.net

Q & A

Q. What are the primary research applications of nicotinium molybdophosphate resin in environmental and radiochemical studies?

this compound is widely used for selective separation and preconcentration of heavy metals (e.g., cesium, lead) in environmental samples, particularly in acidic media. Its high affinity for cesium makes it valuable in nuclear waste management for removing radionuclides like from contaminated solutions. Methodologically, the resin is employed in column chromatography setups, where sample pH and competing ion concentrations are optimized to maximize adsorption efficiency .

Q. How is this compound synthesized, and what factors influence its structural properties?

The resin is typically synthesized via sol-gel co-precipitation, where nicotinium ions are incorporated into a molybdophosphate matrix. Key variables include:

- Molar ratios of nicotinium to molybdate and phosphate precursors.

- pH control during precipitation to ensure crystallinity.

- Thermal treatment (e.g., calcination at 200–400°C) to enhance stability. Characterization using SEM-EDX and XRD is critical to confirm structural integrity and elemental distribution .

Q. What methodologies are used to evaluate the selectivity of this compound for cesium over competing ions?

Selectivity is assessed through batch/column experiments with solutions containing competing ions (e.g., Na, K, Ca). Key steps include:

- Distribution coefficient () measurements across varying pH and ionic strengths.

- Breakthrough curve analysis using fixed-bed columns to determine dynamic adsorption capacity. Studies show negligible affinity for actinides (e.g., Pu) and strontium, making the resin suitable for complex matrices like nuclear waste .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported cesium adsorption capacities?

Discrepancies in capacity values (e.g., 50–200 mg/g) often arise from differences in:

- Synthesis conditions : Precursor ratios or calcination temperatures altering active sites.

- Experimental protocols : Variations in flow rates, column dimensions, or solution compositions. To address this, standardize synthesis (e.g., ISO guidelines) and validate results using reference materials like AMP-PAN resin, which has comparable Cs kinetics .

Q. What advanced techniques are recommended for studying the resin’s stability under harsh chemical or radiation conditions?

- Radiolytic stability : Expose the resin to gamma sources and monitor structural degradation via FTIR or XPS.

- Chemical resistance : Test in concentrated HNO/NaOH using TGA/DSC to assess thermal stability.

- Long-term leaching studies : Simulate waste storage conditions (e.g., 1 M HNO, 25–60°C) to quantify molybdate/phosphate release .

Q. How can researchers optimize the resin’s performance in multicomponent systems (e.g., coexisting heavy metals and radionuclides)?

- Competitive adsorption experiments : Use factorial design to model interactions between Cs, Sr, and heavy metals (e.g., Pb).

- Surface modification : Introduce functional groups (e.g., sulfonic acid) to enhance selectivity.

- Hybrid materials : Combine with silica gels or resorcinol formaldehyde to improve mechanical strength and sorption kinetics .

Q. What analytical strategies are effective in resolving data contradictions regarding interference from alkali earth metals?

Conflicting reports on Sr interference can be addressed by:

- Speciation analysis : Use EXAFS/XANES to study Sr binding mechanisms.

- Microscopy : TEM-EDS mapping to detect Sr distribution on the resin surface. Recent studies confirm minimal Sr uptake (<5%) in nitric acid media, aligning with AMP resin behavior .

Q. How can the resin be integrated into advanced nuclear waste treatment workflows?

- Multi-stage processes : Combine with tertiary pyridine resins for sequential removal of Cs and actinides.

- Resin-in-pulp (RIP) techniques : Deploy in stirred-tank reactors for in-situ adsorption from slurries.

- Waste minimization : Regenerate the resin using NHNO eluents and validate reusability over 5–10 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.